

NP-1815-PX potential off-target effects

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Compound of Interest		
Compound Name:	NP-1815-PX	
Cat. No.:	B15586428	Get Quote

Technical Support Center: NP-1815-PX

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **NP-1815-PX**. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of NP-1815-PX?

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2][3][4] It has been shown to inhibit the P2X4R-mediated increase in intracellular calcium ([Ca²⁺]i) with an IC₅₀ value of 0.26 μM for the human receptor.[2][3]

Q2: Have any off-target effects been identified for **NP-1815-PX**?

Yes, a notable off-target effect has been identified. **NP-1815-PX** can inhibit smooth muscle contractions mediated by the prostanoid TP receptor, which is the receptor for thromboxane A₂. [1] This is considered a specific characteristic of **NP-1815-PX** and not a common feature of P2X receptor antagonists.[1]

Q3: How significant is the antagonistic effect of NP-1815-PX on the TP receptor?

The antagonistic effect of **NP-1815-PX** on the TP receptor is considerably less potent than its effect on its primary target, the P2X4 receptor.[1] The apparent pA₂ value for its antagonism of



U46619 (a TP receptor agonist)-induced contractions in guinea pig tracheal smooth muscle was 4.59.[1] For comparison, its IC₅₀ for the P2X4 receptor is 0.26 μM.[1]

Q4: Does **NP-1815-PX** interact with other receptors?

Studies have shown that **NP-1815-PX** is highly selective for the P2X4 receptor over other P2X receptor subtypes.[3] At a concentration of 10^{-4} M, it did not significantly inhibit guinea pig tracheal and bronchial smooth muscle contractions induced by carbachol, histamine, or neurokinin A.[1] Furthermore, it does not strongly inhibit the prostaglandin $F_2\alpha$ -induced increase in intracellular Ca^{2+} in human FP receptor-expressing cells.[1]

Troubleshooting Guide

This guide is designed to help researchers troubleshoot unexpected experimental results that may be related to the off-target activity of **NP-1815-PX**.

Issue: Unexpected inhibition of smooth muscle contraction in my ex vivo tissue preparation.

If you observe inhibition of smooth muscle contraction that is not explained by the blockade of P2X4 receptors, consider the following:

- Check for TP Receptor Involvement: Is the contractile response in your model mediated by the activation of TP receptors? NP-1815-PX is known to antagonize TP receptors, especially at higher concentrations.[1]
- Review Agonist Used: If you are using a TP receptor agonist like U46619, or if the contractile response involves endogenous thromboxane A₂, the inhibitory effects you are observing could be due to the off-target activity of NP-1815-PX.[1]
- Run Control Experiments: To confirm if the unexpected effect is mediated by TP receptor antagonism, use a selective TP receptor antagonist (e.g., SQ 29,548) as a positive control. If the selective TP receptor antagonist mimics the inhibitory effect of NP-1815-PX, it is likely an off-target effect.[1]

Data Presentation

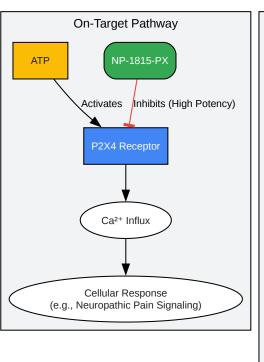
Table 1: Comparative Potency of NP-1815-PX at On-Target and Off-Target Receptors

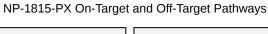


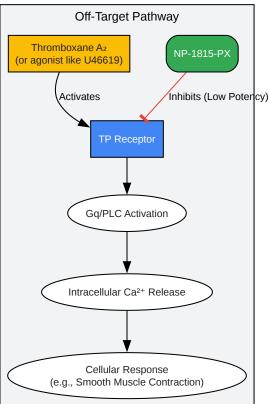
Target Receptor	Species/Cell Line	Parameter	Value	Reference(s)
P2X4 Receptor (On-Target)	Human	IC50	0.26 μΜ	[1][2][3]
Prostanoid TP Receptor (Off- Target)	Guinea Pig	pA ₂	4.59	[1]
P2X1 Receptor	Human	IC ₅₀	> 30 μM	[3]
P2X2 Receptor	Human	IC ₅₀	7.3 μΜ	[3]
P2X3 Receptor	Rat	IC ₅₀	> 30 μM	[3]
P2X2/3 Receptor	Human	IC ₅₀	> 30 μM	[3]
P2X7 Receptor	Human	IC ₅₀	> 30 μM	[3]

Mandatory Visualizations





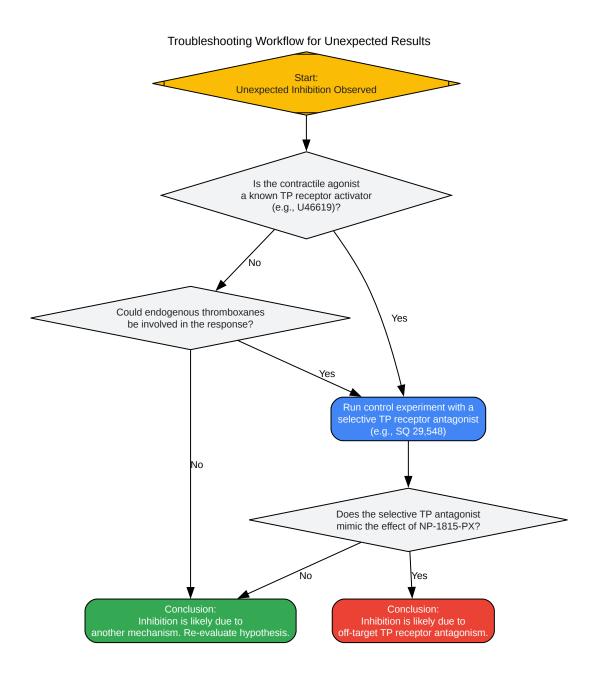




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Caption: On-target (P2X4R) and off-target (TP receptor) signaling pathways of NP-1815-PX.





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Caption: Troubleshooting workflow for identifying potential NP-1815-PX off-target effects.



Experimental Protocols

Protocol 1: Guinea Pig Tracheal Smooth Muscle Contraction Assay

This protocol is adapted from methodologies described in the literature for studying airway smooth muscle reactivity.[5][6]

- 1. Tissue Preparation: a. Humanely euthanize a male Hartley guinea pig. b. Carefully dissect the trachea and place it in Krebs-Henseleit solution (see composition below). c. Clean the trachea of connective tissue and cut it into 4-5 mm rings. The epithelium may be left intact or denuded depending on the experimental aim.
- 2. Krebs-Henseleit Solution Composition (in mM):

NaCl: 118KCl: 4.7 - 5.4CaCl₂: 2.5

• MgSO₄: 0.6 - 1.66

KH₂PO₄: 1.2NaHCO₃: 25

• D-glucose: 11.1 - 11.7

- Maintain the solution at 37°C and aerate with 95% O₂ and 5% CO₂ to achieve a pH of 7.4.
- 3. Mounting and Equilibration: a. Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution. b. Connect the rings to an isometric force transducer to record changes in muscle tension. c. Allow the tissues to equilibrate for at least 60-120 minutes under a resting tension of approximately 1.0 g, with solution changes every 15-20 minutes.
- 4. Experimental Procedure: a. Induce a stable contraction using a contractile agent. To test for TP receptor-mediated effects, use the TP receptor agonist U46619.[1] b. Once a stable contraction is achieved, add **NP-1815-PX** in a cumulative concentration-response manner to assess its inhibitory effect. c. In separate control experiments, use a known TP receptor antagonist (e.g., SQ 29,548) to confirm the role of the TP receptor in the contraction.[1]

Protocol 2: Intracellular Calcium ([Ca²⁺]i) Measurement in Transfected Cells

This protocol is based on methods used to assess the selectivity of NP-1815-PX.[3][7]



- 1. Cell Culture and Transfection: a. Culture a suitable host cell line that does not endogenously express P2X or TP receptors (e.g., 1321N1 astrocytoma cells or HEK293 cells). b. Transfect the cells with plasmids encoding the human P2X4 receptor or the human TP receptor.
- 2. Calcium Indicator Loading: a. Plate the transfected cells onto black-walled, clear-bottom 96-well plates. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
- 3. Measurement of [Ca²+]i: a. Use a fluorescence plate reader or microscope capable of ratiometric calcium imaging (e.g., measuring fluorescence at excitation wavelengths of 340 nm and 380 nm for Fura-2). b. Pre-incubate the cells with various concentrations of **NP-1815-PX** or vehicle control for 10-15 minutes prior to agonist addition.[7] c. Add the specific receptor agonist (e.g., ATP for P2X4R-expressing cells, U46619 for TP receptor-expressing cells) and record the change in fluorescence intensity over time.
- 4. Data Analysis: a. Calculate the ratio of fluorescence intensities (e.g., F340/F380) to determine the relative change in $[Ca^{2+}]i$. b. Normalize the response to the agonist-alone control (vehicle-treated cells). c. Plot the percentage of inhibition against the concentration of **NP-1815-PX** and fit the data to a dose-response curve to calculate the IC_{50} value.

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